molecular formula C7H4F6N2 B15052124 3,5-Bis(trifluoromethyl)pyridin-4-amine

3,5-Bis(trifluoromethyl)pyridin-4-amine

Cat. No.: B15052124
M. Wt: 230.11 g/mol
InChI Key: IELUHBHHLAJWKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with ammonia or an amine source under suitable conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of 3,5-Bis-trifluoromethyl-pyridin-4-ylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis-trifluoromethyl-pyridin-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 3,5-Bis-trifluoromethyl-pyridin-4-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-difluoromethylpyridine: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.

    3,5-Bis(trifluoromethyl)aniline: Aniline derivative with similar trifluoromethyl groups but different core structure.

    3,5-Bis(trifluoromethyl)benzoic acid: Benzoic acid derivative with similar trifluoromethyl groups.

Uniqueness

3,5-Bis-trifluoromethyl-pyridin-4-ylamine is unique due to the presence of both trifluoromethyl groups and an amine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it valuable in various applications .

Properties

Molecular Formula

C7H4F6N2

Molecular Weight

230.11 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-15-2-4(5(3)14)7(11,12)13/h1-2H,(H2,14,15)

InChI Key

IELUHBHHLAJWKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)C(F)(F)F)N)C(F)(F)F

Origin of Product

United States

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